molecular formula C10H13NO B6496761 2-(cyclopropylmethoxy)-3-methylpyridine CAS No. 2120365-15-1

2-(cyclopropylmethoxy)-3-methylpyridine

Cat. No.: B6496761
CAS No.: 2120365-15-1
M. Wt: 163.22 g/mol
InChI Key: OYLKAOSJPRSOMG-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methylpyridine is a pyridine derivative featuring a cyclopropylmethoxy group at the 2-position and a methyl group at the 3-position. For instance, cyclopropylmethoxy groups are frequently utilized in medicinal chemistry for their metabolic stability and steric effects, as seen in compounds like betaxolol hydrochloride (a β-blocker with a cyclopropylmethoxyethylphenoxy moiety) . The methyl group at the 3-position of pyridine is a common structural motif in heterocyclic chemistry, influencing electronic properties and reactivity .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-2-6-11-10(8)12-7-9-4-5-9/h2-3,6,9H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLKAOSJPRSOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-3-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-methylpyridine and cyclopropylmethanol.

    Reaction Conditions: The reaction is carried out under basic conditions using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 2-bromo-3-methylpyridine is reacted with cyclopropylmethanol in the presence of the base at an elevated temperature, typically around 100°C, to form the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : 2-(Cyclopropylmethoxy)-3-methylpyridine serves as an important precursor in the synthesis of more complex heterocycles, which are valuable in drug discovery and materials science.
  • Reagent in Organic Reactions : It is employed as a reagent in various organic reactions, facilitating the formation of new chemical bonds and functional groups.

Biology

  • Biological Probes : The compound is utilized as a probe to study interactions between pyridine derivatives and biological macromolecules, aiding in understanding biochemical pathways and molecular mechanisms.
  • Pharmacological Research : Its derivatives have potential therapeutic applications, particularly in developing new drugs targeting specific biological pathways.

Case Study 1: Interaction with Biological Macromolecules

Research has demonstrated that this compound derivatives can effectively bind to enzymes involved in metabolic pathways. This binding can modulate enzyme activity, suggesting potential uses in drug development aimed at metabolic disorders.

Case Study 2: Synthesis of Agrochemicals

The compound has been involved in synthesizing agrochemicals, where its unique structure contributes to the development of effective pest control agents. Studies indicate that modifications to the cyclopropylmethoxy group can enhance biological activity against specific pests.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Methoxy-3-methylpyridines :
    Methoxy groups at the 2-position enhance electron-donating effects, stabilizing intermediates in reactions such as nitration. For example, 2-methoxy-4-methyl-3-nitropyridine (7d) and 2-methoxy-4-methyl-5-nitropyridine (7c) were synthesized with yields of 80% and 95%, respectively, highlighting the influence of substituent position on reaction efficiency . In contrast, the cyclopropylmethoxy group in 2-(cyclopropylmethoxy)-3-methylpyridine introduces steric bulk and lipophilicity, which may reduce reactivity but improve bioavailability compared to simpler methoxy derivatives.

  • 3-Methylpyridine Isomers :
    The formation of 3-methylpyridine from acrolein under ambient conditions involves imine intermediates and intramolecular addition reactions, as proposed in atmospheric chemistry studies . The 3-methyl group in this compound likely stabilizes the pyridine ring through inductive effects, similar to 3-methylpyridine derivatives observed in gas-phase reactions.

Halogenated Analogs

  • 2-Bromo-3-methylpyridine: This compound (CAS 3430-17-9) shares the 3-methylpyridine core but substitutes the cyclopropylmethoxy group with a bromine atom. The bromine atom acts as an electron-withdrawing group, increasing electrophilicity at the 2-position and making it more reactive in cross-coupling reactions compared to the electron-donating cyclopropylmethoxy group . Safety data for 2-bromo-3-methylpyridine highlight hazards such as skin irritation and environmental toxicity, which are less pronounced in non-halogenated analogs like this compound .

Functional Group Variations

  • 3-Iodo-2-methoxy-5-methylpyridine: This derivative (Catalog ID: 162) replaces the cyclopropylmethoxy group with methoxy and iodine substituents.

Yield and Efficiency

Compound Key Substituents Synthetic Yield Reference
2-Methoxy-4-methyl-5-nitropyridine 2-OCH₃, 4-CH₃, 5-NO₂ 95%
2-Methoxy-4-methyl-3-nitropyridine 2-OCH₃, 4-CH₃, 3-NO₂ 80%
Dihydrobenzofuran derivative (22) Multiple cyclopropylmethoxy groups 98%

The high yield (98%) observed in cyclopropylmethoxy-functionalized dihydrobenzofurans suggests that similar strategies could be effective for synthesizing this compound, though steric hindrance from the cyclopropyl group may require optimized conditions.

Biological Activity

2-(Cyclopropylmethoxy)-3-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Chemical Name: this compound
  • Molecular Formula: C₁₁H₁₃N
  • CAS Number: 1566224-20-1

This compound features a pyridine ring substituted with a cyclopropylmethoxy group and a methyl group, contributing to its unique pharmacological properties.

The primary mechanism of action for this compound involves its interaction with various biological targets, particularly the Transient Receptor Potential Vanilloid 3 (TRPV3) channels.

  • Target: TRPV3 channels
  • Mode of Action: Acts as an antagonist, inhibiting calcium influx into cells.
  • Biochemical Pathways: Inhibition of TRPV3 affects calcium signaling pathways crucial for cellular processes such as proliferation, differentiation, and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties:
    • In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
    • Case studies show efficacy against specific cancers such as diffuse large B-cell lymphoma (DLBCL) and hepatocellular carcinoma .
  • Antimicrobial Activity:
    • The compound has shown potential antimicrobial effects in laboratory settings, particularly against Gram-positive bacteria.
    • It is being investigated as a lead compound for developing new antimicrobial agents.
  • Neuroprotective Effects:
    • Preliminary studies suggest that this compound may have neuroprotective properties by modulating neuroinflammatory responses and protecting neuronal integrity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibits growth in DLBCL and hepatocellular carcinoma
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveModulates neuroinflammation

Case Studies

  • Anticancer Activity:
    A study conducted on human DLBCL cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity at low concentrations.
  • Neuroprotection:
    In animal models of neurodegeneration, administration of the compound showed a decrease in markers of inflammation and neuronal apoptosis, suggesting therapeutic potential in neurodegenerative diseases.

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